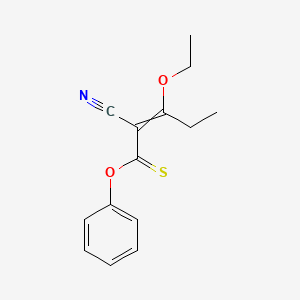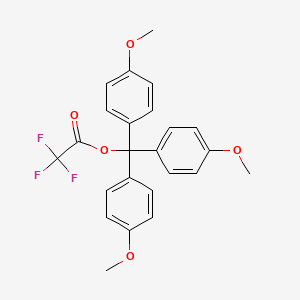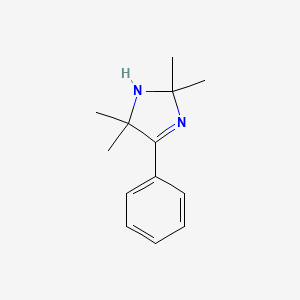
6-Bromo-3-(4-(4-chlorophenoxy)phenyl)-2-phenylquinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-3-(4-(4-chlorophenoxy)phenyl)-2-phenylquinazolin-4(3H)-one is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a bromine atom, a chlorophenoxy group, and a phenyl group attached to a quinazolinone core. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-(4-(4-chlorophenoxy)phenyl)-2-phenylquinazolin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by reacting anthranilic acid with an appropriate aldehyde or ketone under acidic or basic conditions.
Bromination: The quinazolinone core is then brominated using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Introduction of the Chlorophenoxy Group: The chlorophenoxy group can be introduced through a nucleophilic substitution reaction using 4-chlorophenol and a suitable leaving group.
Coupling with Phenyl Group: The final step involves coupling the intermediate with a phenyl group using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
6-Bromo-3-(4-(4-chlorophenoxy)phenyl)-2-phenylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of quinazolinone derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with various functional groups replacing the bromine atom.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 6-Bromo-3-(4-(4-chlorophenoxy)phenyl)-2-phenylquinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation, reduction of inflammation, or antimicrobial activity.
相似化合物的比较
Similar Compounds
- 4-Chloro-3-(4-(4-chlorophenoxy)phenyl)-2-phenylquinazolin-4(3H)-one
- 6-Bromo-3-(4-(4-methoxyphenoxy)phenyl)-2-phenylquinazolin-4(3H)-one
- 6-Bromo-3-(4-(4-fluorophenoxy)phenyl)-2-phenylquinazolin-4(3H)-one
Uniqueness
6-Bromo-3-(4-(4-chlorophenoxy)phenyl)-2-phenylquinazolin-4(3H)-one is unique due to the presence of both bromine and chlorophenoxy groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups may enhance its potential as a therapeutic agent or chemical intermediate compared to similar compounds.
属性
CAS 编号 |
88538-85-6 |
|---|---|
分子式 |
C26H16BrClN2O2 |
分子量 |
503.8 g/mol |
IUPAC 名称 |
6-bromo-3-[4-(4-chlorophenoxy)phenyl]-2-phenylquinazolin-4-one |
InChI |
InChI=1S/C26H16BrClN2O2/c27-18-6-15-24-23(16-18)26(31)30(25(29-24)17-4-2-1-3-5-17)20-9-13-22(14-10-20)32-21-11-7-19(28)8-12-21/h1-16H |
InChI 键 |
REDRZSPBGFYWBW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=O)N2C4=CC=C(C=C4)OC5=CC=C(C=C5)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-Chloro-5-(4-chloro-2-nitrophenoxy)phenoxy]propanoyl chloride](/img/structure/B14376084.png)

![5-{[Dimethyl(phenyl)silyl]oxy}-2-methylpent-3-yn-2-ol](/img/structure/B14376098.png)
![2-[2-(Dimethylamino)ethoxy]undecanoic acid;hydrochloride](/img/structure/B14376102.png)





![N-Butyl-2-[imino(phenyl)acetyl]benzamide](/img/structure/B14376137.png)

![Bis{3-[tris(hexyloxy)silyl]propyl} oxirane-2,3-dicarboxylate](/img/structure/B14376146.png)


